molecular formula C21H19ClN4OS B2464302 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 894035-68-8

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2464302
CAS RN: 894035-68-8
M. Wt: 410.92
InChI Key: OJKRSUOGHDHTCR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4OS and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds with structural similarities to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide have been synthesized and evaluated for their anticancer properties. For instance, a study by Lesyk et al. (2007) synthesized N-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides and related compounds, demonstrating anticancer activity against a variety of human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Green Synthesis Methods

Kumar and Sharma (2017) developed an eco-friendly and efficient one-pot synthesis of thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to the compound . This synthesis utilized ultrasound and molecular iodine under specific conditions, highlighting a green approach to synthesizing these compounds (Kumar & Sharma, 2017).

Antimicrobial Evaluation

Lobo et al. (2010) conducted research on similar compounds, specifically focusing on their in vitro antibacterial and antifungal activities. This study involved synthesizing a series of N-arylacetamides and testing them against various microorganisms, thereby contributing to the understanding of the antimicrobial potential of such compounds (Lobo et al., 2010).

Anti-Inflammatory Activity

Research by Golota et al. (2015) focused on synthesizing 4-thiazolidinone derivatives, including compounds with a thiazolo[3,2-b][1,2,4]triazole structure, for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). The study identified compounds demonstrating significant anti-exudative activity, which could be relevant to the compound (Golota et al., 2015).

Other Biological Activities

Studies have also explored the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole compounds for various biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. For example, Tozkoparan et al. (1999) investigated these compounds for their anti-inflammatory activities (Tozkoparan et al., 1999).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-14-3-2-4-15(11-14)12-19(27)23-10-9-18-13-28-21-24-20(25-26(18)21)16-5-7-17(22)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKRSUOGHDHTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide

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